molecular formula C22H22ClN3O4S2 B12136136 C22H22ClN3O4S2

C22H22ClN3O4S2

Cat. No.: B12136136
M. Wt: 492.0 g/mol
InChI Key: HYAQYSSQHHDXGG-UHFFFAOYSA-N
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Description

C₂₂H₂₂ClN₃O₄S₂ is a heterocyclic organic compound containing chlorine, nitrogen, sulfur, and oxygen atoms. Its structural complexity allows diverse biological and chemical applications. Key features include a sulfonyl group, aromatic rings (e.g., chlorophenyl or methoxyphenyl), and a thiazole moiety, which contribute to its reactivity and bioactivity. For example, one derivative, (2R)-1-(2-chlorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide, exhibits an EC₅₀ of 730 nM in biological assays, indicating potent activity .

Properties

Molecular Formula

C22H22ClN3O4S2

Molecular Weight

492.0 g/mol

IUPAC Name

ethyl 2-[[2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]acetate

InChI

InChI=1S/C22H22ClN3O4S2/c1-2-30-18(28)11-24-17(27)12-31-22-25-20-19(15-5-3-4-6-16(15)32-20)21(29)26(22)14-9-7-13(23)8-10-14/h7-10H,2-6,11-12H2,1H3,(H,24,27)

InChI Key

HYAQYSSQHHDXGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine is synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of Loratadine typically involves large-scale synthesis using similar steps but optimized for efficiency and yield. The process includes:

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of antihistamine activity and drug design.

    Biology: Investigated for its effects on histamine receptors and allergic response mechanisms.

    Medicine: Widely used in clinical studies for treating allergic rhinitis and chronic urticaria.

    Industry: Employed in the formulation of over-the-counter allergy medications.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors. This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular targets include histamine H1 receptors located on various cells, including mast cells and basophils .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares C₂₂H₂₂ClN₃O₄S₂ with compounds sharing similar molecular frameworks:

Compound Name Molecular Formula Key Structural Features Molecular Weight (g/mol) Biological Activity (EC₅₀/IC₅₀) Source Evidence
C₂₂H₂₂ClN₃O₄S₂ C₂₂H₂₂ClN₃O₄S₂ Thiazole ring, sulfonyl group, chlorophenyl 503.45 (calculated) 730 nM (specific assay)
Irgasan (Triclosan) C₂₂H₂₂ClN₃O₄S₂ Dichlorophenoxy core, ether linkage 286.94 (observed)* Antimicrobial activity
NO₂-Diclofenac C₂₂H₂₂ClN₃O₄S₂ Nitro group, diclofenac backbone 338.99 (observed)* Anti-inflammatory properties
Naproxen Analog C₂₁H₂₂ClN₃O₄S₂ Naphthyl group, carboxylate 229.09 (observed)* NSAID-like activity
ICA-121431 C₂₃H₁₉N₃O₃S₂ Benzothiazole, chlorophenyl 457.54 (calculated) Not reported

*Note: Observed molecular weights in may represent mass spectrometry (m/z) data rather than exact molecular weights.

Functional Group Analysis

  • C₂₂H₂₂ClN₃O₄S₂ : The presence of a thiazole ring and sulfonyl group enhances its binding affinity to biological targets, such as enzymes or receptors .
  • Irgasan (Triclosan): A dichlorophenoxy core provides broad-spectrum antimicrobial activity by inhibiting fatty acid synthesis .
  • Naproxen Analog : The carboxylate group mimics NSAID structures, suggesting cyclooxygenase (COX) inhibition .

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